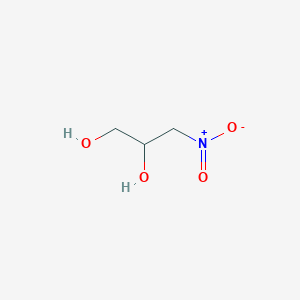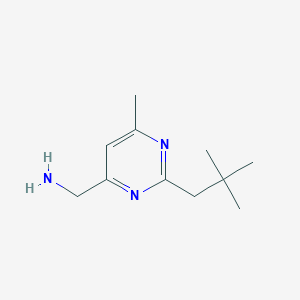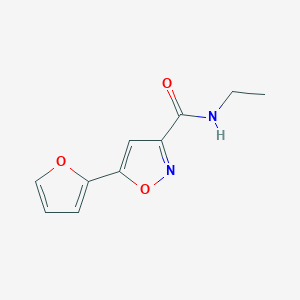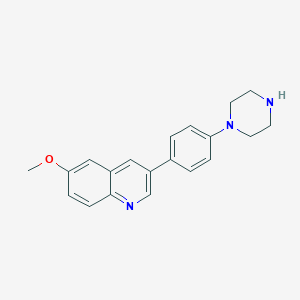
(2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and phenolic groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid typically involves multi-step organic synthesis techniques. The process often begins with the preparation of the phenolic intermediates, followed by halogenation reactions to introduce the chlorine and iodine atoms. The final step usually involves coupling the halogenated phenolic intermediates with the amino acid backbone under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The halogen atoms can be selectively reduced to form dehalogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce dehalogenated compounds, and substitution can result in various functionalized derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s phenolic and halogenated groups enable it to bind to enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the halogen atoms and has different biological properties.
(2S)-2-amino-3-(3,5-diiodophenyl)propanoic acid: Contains iodine atoms but lacks the chlorine and additional phenolic groups.
Uniqueness
The presence of multiple halogen atoms and phenolic groups in (2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H11ClI3NO4 |
|---|---|
Peso molecular |
685.42 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11ClI3NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 |
Clave InChI |
MQUDMFHNJQNOJT-LBPRGKRZSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)Cl)I)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)Cl)I)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)



![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)






